N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide is an intriguing compound, often known for its applications in various scientific fields. This compound boasts a unique structure combining the pyrazole ring and cyclopropyl group with a trifluoromethyl substituent, making it a significant player in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, researchers typically employ multi-step processes. One common method begins with the formation of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core, followed by the attachment of the ethyl linker, and finally, the addition of the isobutyramide group under controlled conditions. This process often involves the use of high-boiling solvents and catalysts to ensure efficient reactions.
Industrial Production Methods
For large-scale production, similar synthetic routes are employed, though with optimizations for scalability. High-throughput techniques, such as continuous flow synthesis and automated reactors, allow for the production of this compound in greater quantities while maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide can undergo oxidation, typically at the pyrazole ring or the ethyl linker.
Reduction: The compound can also be reduced, often targeting the pyrazole ring or the cyclopropyl group.
Substitution: Substitution reactions are possible, particularly at the cyclopropyl group or the trifluoromethyl substituent.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, permanganates, or chromium trioxide can be used.
Reducing Agents: Hydrogen in the presence of palladium catalysts, or hydrides like lithium aluminum hydride.
Substituents: Alkyl halides, nucleophiles like amines or thiols, under mild to moderate temperature conditions.
Major Products Formed
The products depend on the specific reaction type and conditions. Oxidation typically leads to hydroxylated or carbonyl products, reduction yields hydrogenated compounds, and substitution can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide serves as a building block for more complex molecules, often utilized in medicinal chemistry for drug design.
Biology
In biology, it can act as a probe to study enzymatic reactions or biological pathways, especially those involving the pyrazole ring or trifluoromethyl groups.
Medicine
Medically, its unique structure makes it a candidate for developing new pharmaceuticals, particularly targeting inflammation and metabolic disorders.
Industry
In the industrial sector, it can be used in the development of agrochemicals, dyes, and polymers due to its robust chemical nature.
Mechanism of Action
The mechanism of action varies with its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding at active sites or altering conformation.
Comparison with Similar Compounds
Compared to similar compounds like N-(2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide or N-(2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, the cyclopropyl group in our compound introduces a unique steric effect, potentially enhancing binding affinity or selectivity in biological applications. These subtle differences underscore the compound's unique properties and potential advantages in various fields.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-8(2)12(20)17-5-6-19-10(9-3-4-9)7-11(18-19)13(14,15)16/h7-9H,3-6H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGPHNDBBDCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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